molecular formula C24H18FN3O2 B2439129 8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-73-3

8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2439129
CAS No.: 901268-73-3
M. Wt: 399.425
InChI Key: OBSUMUDXEOZOKV-UHFFFAOYSA-N
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Description

8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound with a unique structure that includes both fluorine and methoxy groups

Preparation Methods

The synthesis of 8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazoloquinoline core, followed by the introduction of the fluorine and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the desired transformations. Major products formed from these reactions include various substituted quinoline derivatives.

Scientific Research Applications

8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity towards certain targets. The pathways involved may include signal transduction pathways and metabolic pathways, leading to the modulation of cellular processes.

Comparison with Similar Compounds

8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:

    3-methoxyphenethylamine: This compound has a similar methoxyphenyl group but lacks the pyrazoloquinoline core and fluorine atom.

    Florpyrauxifen-benzyl: This compound contains a fluorine atom and aromatic rings but differs in its overall structure and functional groups.

    4-methoxyformanilide: This compound has a methoxy group and an aromatic ring but lacks the complexity of the pyrazoloquinoline structure

Properties

IUPAC Name

8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O2/c1-29-18-9-7-17(8-10-18)28-24-20-13-16(25)6-11-22(20)26-14-21(24)23(27-28)15-4-3-5-19(12-15)30-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSUMUDXEOZOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=CC=C5)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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